molecular formula C19H25N3O7S B13826324 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid

4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid

Cat. No.: B13826324
M. Wt: 439.5 g/mol
InChI Key: GKLXXISYELOYFL-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 3-(4-carbamimidoylphenoxy)propoxy chain and a 2-hydroxyethanesulfonic acid moiety.

Properties

Molecular Formula

C19H25N3O7S

Molecular Weight

439.5 g/mol

IUPAC Name

4-[3-(4-carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid

InChI

InChI=1S/C17H19N3O3.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H2,20,21);3H,1-2H2,(H,4,5,6)

InChI Key

GKLXXISYELOYFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=O)N.C(CS(=O)(=O)O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Description Reagents and Conditions Key Notes
1 Synthesis of 4-(3-hydroxypropoxy)benzamide Starting from 4-hydroxybenzamide, react with 3-bromopropanol under basic conditions (e.g., K2CO3 in DMF) Nucleophilic substitution to introduce the propoxy linker
2 Preparation of 4-carbamimidoylphenol Conversion of 4-cyanophenol to 4-carbamimidoylphenol via Pinner reaction or amidoxime intermediate Requires acidic conditions and careful purification
3 Etherification to form 4-[3-(4-carbamimidoylphenoxy)propoxy]benzamide React 4-(3-hydroxypropoxy)benzamide with 4-carbamimidoylphenol using a coupling agent such as sodium hydride or potassium tert-butoxide Formation of ether bond linking the carbamimidoylphenoxy group
4 Salt formation with 2-hydroxyethanesulfonic acid (taurine) Mix the free base compound with taurine in aqueous or alcoholic solvent under mild heating Salt formation enhances solubility and stability

Reaction Conditions and Yields

Step Temperature (°C) Solvent Reaction Time (h) Yield (%) Purification Method
1 60-80 DMF (Dimethylformamide) 12-16 75-85 Column chromatography
2 0-25 (acidic) Ethanol/HCl 24-36 60-70 Recrystallization
3 25-50 THF or DMF 8-12 65-75 Preparative HPLC or crystallization
4 25-40 Water/ethanol 4-6 Quantitative Lyophilization or drying

Analytical Characterization During Preparation

Research Results and Literature Insights

While direct literature specifically on this compound is limited, related patents and scientific reports provide relevant synthetic insights:

  • A patent (US8445002B2) describes complex organic syntheses involving similar phenoxypropoxybenzamide structures, highlighting the use of nucleophilic substitution and coupling reactions under controlled conditions to achieve high-purity compounds.
  • Substituted benzamide derivatives with carbamimidoyl groups have been synthesized via amidoxime intermediates, which are then converted under acidic conditions to the amidine (carbamimidoyl) functionality.
  • Salt formation with sulfonic acids like 2-hydroxyethanesulfonic acid is a common strategy to improve solubility and bioavailability of amide-based compounds.

Summary Table of Preparation Methods

Preparation Aspect Description Advantages Challenges
Nucleophilic substitution for propoxy linker Efficient and well-established High yield, straightforward Requires dry conditions to avoid side reactions
Amidoxime intermediate for carbamimidoyl group Selective introduction of amidine Good functional group tolerance Multi-step, requires acidic workup
Ether bond formation via base-promoted coupling Strong and stable linkage High specificity Sensitive to moisture and requires inert atmosphere
Salt formation with 2-hydroxyethanesulfonic acid Enhances solubility and stability Easy to perform, improves pharmaceutical properties Requires precise stoichiometry

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Molecular Weight Key Functional Groups Sulfonic Acid/Sulfonate Component Notable Features
4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic Acid Not Provided Carbamimidoyl, benzamide, hydroxyethanesulfonic acid 2-hydroxyethanesulfonic acid High solubility due to polar sulfonic acid; potential protease inhibition
4-(4-Carbamimidamidobenzoyloxy)phenylacetic acid; methanesulfonic acid (Foy 251 metabolite) ~466.5 (estimated) Carbamimidoyl, phenylacetic acid, methanesulfonic acid Methanesulfonic acid Used as a camostat metabolite; sulfonic acid enhances bioavailability
L755507 (C30H40N4O6S) 584.73 Benzenesulfonamide, hydroxypropylamino None (sulfonamide group) Targets β-adrenergic receptors; sulfonamide contributes to receptor affinity
Benzenesulfonyl fluoride (4-carbamimidoylphenoxy derivative) Not Provided Carbamimidoyl, benzenesulfonyl fluoride Sulfonyl fluoride Reactive sulfonyl fluoride group; likely used in covalent enzyme inhibition
Safinamide mesylate ~302.3 (base) Benzylamino propanamide, methanesulfonate Methanesulfonate Parkinson’s disease drug; sulfonate improves CNS penetration

Pharmacological and Biochemical Implications

  • Solubility and Bioavailability : The 2-hydroxyethanesulfonic acid group in the target compound likely offers superior solubility compared to methanesulfonic acid () or sulfonamides (L755507), which may enhance oral absorption .
  • Reactivity: Unlike the sulfonyl fluoride in , the target’s sulfonic acid is non-reactive, reducing off-target covalent binding risks but limiting use in irreversible inhibition .
  • Therapeutic Targets : The carbamimidoyl group suggests protease inhibition (similar to camostat metabolites), while Safinamide’s sulfonate highlights CNS applicability, implying divergent therapeutic pathways .

Biological Activity

The compound 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide; 2-hydroxyethanesulfonic acid is a complex organic molecule that combines elements of sulfonic acids and amide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The compound can be broken down into two main components:

  • 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide - This part of the molecule is characterized by a benzamide structure with a carbamimidoyl substituent.
  • 2-Hydroxyethanesulfonic acid - A sulfonic acid that provides additional functional properties.

Physical Properties

PropertyValue
Molecular FormulaC15H20N2O4S
Molecular Weight320.40 g/mol
SolubilitySoluble in water
pKa1.5 (sulfonic acid group)

The biological activity of 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide; 2-hydroxyethanesulfonic acid is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory and proliferative pathways. Research indicates that this compound may inhibit lipoxygenases (LOXs), which are critical in the metabolism of polyunsaturated fatty acids to bioactive eicosanoids, influencing inflammation and cell signaling pathways .

Enzyme Inhibition Studies

Recent studies have demonstrated the compound's potency against various lipoxygenases, particularly:

  • 12-lipoxygenase (12-LOX) : The compound exhibited nanomolar potency, indicating strong inhibitory effects on this enzyme, which is implicated in skin diseases and cancer .
  • Cyclooxygenases (COX) : Selectivity assays showed that the compound has a favorable selectivity profile against COX enzymes, suggesting potential for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Anti-Inflammatory Effects : In a study involving human platelets, the compound significantly inhibited PAR-4 induced aggregation and calcium mobilization, demonstrating its potential as an anti-inflammatory agent .
  • Cancer Research : Preliminary studies indicate that the compound may reduce tumor growth in xenograft models by modulating eicosanoid levels, thus affecting tumor microenvironment interactions .

Pharmacokinetics

The pharmacokinetic profile of 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide; 2-hydroxyethanesulfonic acid suggests good absorption characteristics with moderate permeability across biological membranes:

ParameterValue
BioavailabilityHigh
Blood-Brain Barrier PenetrationNo
CYP450 InteractionMinimal

Q & A

Q. What are the optimal synthetic routes for 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis involves multi-step reactions, including substitution and condensation. Key reagents include potassium permanganate (oxidation) and sodium borohydride (reduction). Optimize reaction parameters:
  • Temperature: Maintain 60–80°C for amide bond formation to prevent side reactions .
  • Solvent: Use polar aprotic solvents (e.g., dimethylformamide) to enhance solubility of intermediates .
  • Catalysts: Employ palladium or copper catalysts for cross-coupling steps, improving efficiency by ~20% .
    Monitor progress via TLC or HPLC, targeting ≥95% purity before proceeding to sulfonic acid coupling .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer: Post-synthesis purification involves:
  • Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) to separate unreacted intermediates .
  • Recrystallization: Dissolve crude product in hot ethanol, cool to 4°C for crystal formation. Yields improve with slow cooling rates .
  • Ion-Exchange Chromatography: For sulfonic acid derivatives, employ Dowex® resin to remove ionic impurities .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer: Combine spectroscopic and chromatographic methods:
  • NMR (¹H/¹³C): Confirm benzamide and sulfonic acid moieties via δ 7.8–8.2 ppm (aromatic protons) and δ 3.5–4.0 ppm (propoxy chain) .
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~500–550 Da) with <2 ppm error .
  • HPLC: Use a C18 column with 0.1% trifluoroacetic acid/acetonitrile mobile phase; retention time ~12–14 min .

Q. What safety protocols are critical during handling?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods due to potential skin irritation from sulfonic acid .
  • Storage: Keep hygroscopic intermediates in desiccators with silica gel .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carbamimidoylphenoxy group in substitution reactions?

  • Methodological Answer: The carbamimidoyl group acts as a strong electron donor, facilitating nucleophilic aromatic substitution. Computational studies (DFT) show:
  • Activation Energy: ~15 kcal/mol lower for para-substituted derivatives compared to meta .
  • Solvent Effects: Acetonitrile stabilizes transition states better than DMSO, reducing reaction time by 30% .
    Validate mechanisms using kinetic isotope effects (KIE) or trapping intermediates with TEMPO .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

  • Methodological Answer:
  • Functional Group Replacement: Substitute the benzamide with heterocycles (e.g., pyridine) to improve solubility. Test antimicrobial activity via MIC assays .
  • Sulfonic Acid Positioning: Ortho-substitution increases hydrogen bonding with target proteins (e.g., kinases), confirmed by docking simulations .
  • Propoxy Chain Length: Extending the chain (n=3 to n=5) enhances membrane permeability (Caco-2 assay) by 40% .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer:
  • Assay Standardization: Use CLSI guidelines for antimicrobial testing to minimize variability .
  • Batch Analysis: Compare impurity profiles (HPLC-MS) between active/inactive batches; trace metal contaminants (e.g., Pd) may inhibit activity .
  • Dose-Response Curves: Re-evaluate EC₅₀ values using Hill slope models to account for cooperative binding .

Q. What advanced analytical methods validate purity for pharmacological studies?

  • Methodological Answer:
  • Chiral HPLC: Resolve enantiomers using a Chiralpak® AD-H column (heptane:isopropanol 85:15) to ensure >99% enantiomeric excess .
  • ICP-MS: Detect residual catalysts (e.g., Pd <10 ppm) to meet ICH Q3D guidelines .
  • DSC/TGA: Confirm thermal stability (decomposition >200°C) for formulation compatibility .

Q. How can computational modeling predict physicochemical properties?

  • Methodological Answer:
  • LogP Calculation: Use MarvinSketch or ChemAxon with atomic contributions; experimental vs. predicted logP error <0.5 .
  • pKa Estimation: ADMET Predictor™ identifies ionizable groups (sulfonic acid pKa ~1.5; benzamide NH ~9.2) .
  • Solubility Screening: COSMO-RS simulations in biorelevant media (FaSSIF/FeSSIF) guide salt selection .

Q. What strategies stabilize this compound under physiological conditions?

  • Methodological Answer:
  • pH Buffering: Formulate with citrate buffer (pH 4.0) to prevent hydrolysis of the benzamide .
  • Lyophilization: Add trehalose (5% w/v) as a cryoprotectant; reconstitution stability >24 months at -20°C .
  • Light Protection: Use amber vials to prevent photooxidation of the phenoxy group (validated by accelerated stability testing) .

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